3,4-Difluoro-2'-ethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

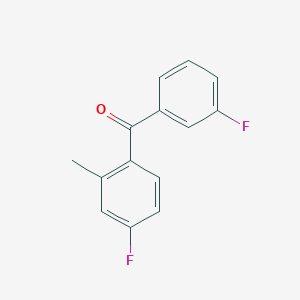

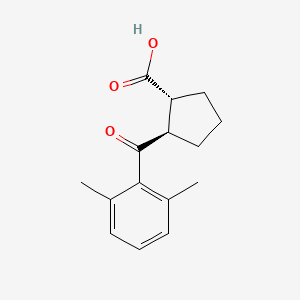

3,4-Difluoro-2’-ethylbenzophenone is a chemical compound with the molecular formula C15H12F2O . It has a molecular weight of 246.26 . The compound is also known by its IUPAC name, (3,4-difluorophenyl)(2-ethylphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2’-ethylbenzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 4 positions of one phenyl ring and an ethyl group at the 2’ position of the other phenyl ring .Physical And Chemical Properties Analysis

The predicted boiling point of 3,4-Difluoro-2’-ethylbenzophenone is 367.4±42.0 °C and its predicted density is 1.179±0.06 g/cm3 .Scientific Research Applications

Chemical Synthesis and Modification

Synthesis of Difluorophenylazophenyl Benzoates : The synthesis of difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates thermotropic liquid crystals and their optical properties, including absorption, transmission in the UV–visible region, and phase transition temperature, was studied (Zaki, Ahmed, & Hagar, 2018).

Formation of 2,2-difluoro-3-hydroxymethylbenzo-1,4-oxathianes : A study demonstrated the formation of 2,2-difluoro-3-hydroxymethylbenzo-1,4-oxathianes when ortho-(α-trifluoromethyl-β-chloroethylthio)phenols are boiled with excess aqueous alkali, discussing the mechanism of the reaction (Sizov, Kolomiets, & Fokin, 1994).

Synthesis of Sesamol p-Perfluorononenebenzonate : A research focused on the synthesis of 3,4-Methylenedioxyphenol p-perfluorononenebenzonate via esterification and investigated the optimum reaction conditions for the process (Zhao Li-jun, 2012).

Material Science and Polymers

Synthesis of Macrocyclic Aromatic Sulfide Oligomers : A series of macrocyclic(arylene sulfide) oligomers were synthesized using 4,4′-difluorobenzophenone and other difluoro compounds, showing their cyclic nature and potential for applications in material science (Liang, Chen, Meng, & Hay, 2004).

Polymerization of 2,6-Difluoro-2'-sulfobenzophenone : A novel method for synthesizing aromatic proton conducting ionomers with pendant sulfobenzoyl groups, showing the efficacy of this monomer in producing sulfonated high-molecular weight aromatic polymers (Persson Jutemar, Takamuku, & Jannasch, 2010).

Novel Chemical Structures and Analysis

Synthesis and Crystal Structure of Diflunisal Carboxamides : A study confirmed the structure of two diflunisal carboxamides synthesized from diflunisal via amidation and esterification, using single-crystal X-ray diffraction, revealing their molecular packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Characterization of Photophysical Behavior of DFHBI Derivatives : This research focused on the photophysical behavior of (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its derivatives, particularly in various solvent environments, highlighting the influence of solvent interactions on the fluorescence of DFHBI-type molecules (Santra et al., 2019).

properties

IUPAC Name |

(3,4-difluorophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-12(10)15(18)11-7-8-13(16)14(17)9-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQFVOFVLMUIFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)

![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)

![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)